

Spectroscopic Analysis of Diisopropyl Chlorophosphate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl chlorophosphate*

Cat. No.: *B043684*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the two isomers commonly referred to as **diisopropyl chlorophosphate**: Diisopropyl Phosphorochloridate and Chlorodiisopropylphosphine. This document is designed to be a comprehensive resource, offering detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a clear visualization of the analytical workflow.

Introduction

The term "**diisopropyl chlorophosphate**" can be ambiguous, referring to two distinct organophosphorus compounds with the same molecular formula ($C_6H_{14}ClO_3P$ or $C_6H_{14}ClP$) but different structures and chemical properties. The correct identification and characterization of these isomers are crucial for their application in research and development, particularly in drug development and as chemical intermediates. This guide provides a clear delineation of the spectroscopic signatures of Diisopropyl Phosphorochloridate and Chlorodiisopropylphosphine to aid in their unambiguous identification.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for both isomers in a structured tabular format for ease of comparison and reference.

Diisopropyl Phosphorochloridate

- Synonyms: Diisopropyl phosphorochloridate, Phosphorochloridic acid, bis(1-methylethyl) ester
- CAS Number: 2574-25-6
- Molecular Formula: $C_6H_{14}ClO_3P$

Table 1: NMR Spectroscopic Data for Diisopropyl Phosphorochloridate

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1H NMR	~4.9	Septet	~6.2	CH
~1.4	Doublet	~6.2		CH_3
^{13}C NMR	~74.5	Doublet	$^2J(P,C) \approx 6.0$	CH
~23.5	Doublet	$^3J(P,C) \approx 4.5$		CH_3
^{31}P NMR	~3.5	Singlet	-	P

Note: NMR data can be influenced by the solvent and concentration. The data presented here are typical values.

Table 2: IR Spectroscopic Data for Diisopropyl Phosphorochloridate

Wavenumber (cm^{-1})	Intensity	Assignment
~2985	Strong	C-H stretch (isopropyl)
~1280	Strong	P=O stretch (phosphoryl)
~1010	Strong	P-O-C stretch
~770	Medium	P-Cl stretch

Chlorodiisopropylphosphine

- Synonyms: Diisopropylphosphinous chloride, Chloro(diisopropyl)phosphine
- CAS Number: 40244-90-4[1]
- Molecular Formula: C₆H₁₄ClP[1]

Table 3: NMR Spectroscopic Data for Chlorodiisopropylphosphine

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H NMR	~2.2	Multiplet	-	CH
~1.2	Doublet of Doublets	³ J(H,H) \approx 7.0, ³ J(P,H) \approx 14.0	CH ₃	
¹³ C NMR	~30.0	Doublet	¹ J(P,C) \approx 20.0	CH
	~20.0	Doublet	² J(P,C) \approx 15.0	CH ₃
³¹ P NMR	~125	Singlet	-	P

Note: NMR data can be influenced by the solvent and concentration. The data presented here are typical values. Data sourced from public databases.[1]

Table 4: IR Spectroscopic Data for Chlorodiisopropylphosphine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (isopropyl)
~1460	Medium	C-H bend (isopropyl)
~1020	Strong	P-C stretch
~490	Medium	P-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid organophosphorus compounds, such as the **diisopropyl chlorophosphate** isomers.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{31}P NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **Diisopropyl chlorophosphate** isomer sample
- Pipettes

Procedure:

- Sample Preparation: Prepare a solution of the **diisopropyl chlorophosphate** isomer in the deuterated solvent at a concentration of approximately 10-50 mg/mL in a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the respective nuclei (^1H , ^{13}C , ^{31}P).
- ^1H NMR Acquisition:

- Acquire the spectrum using a standard pulse sequence.
- Set appropriate spectral width, acquisition time, and relaxation delay.
- Typically, 16 to 64 scans are sufficient.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- ^{31}P NMR Acquisition:
 - Acquire the spectrum, typically with proton decoupling.
 - Set the spectral window to cover the expected chemical shift range for organophosphorus compounds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Reference the spectra to an internal standard (e.g., TMS for ^1H and ^{13}C at 0 ppm) or an external standard (e.g., 85% H_3PO_4 for ^{31}P at 0 ppm).
 - Integrate the signals and measure chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer

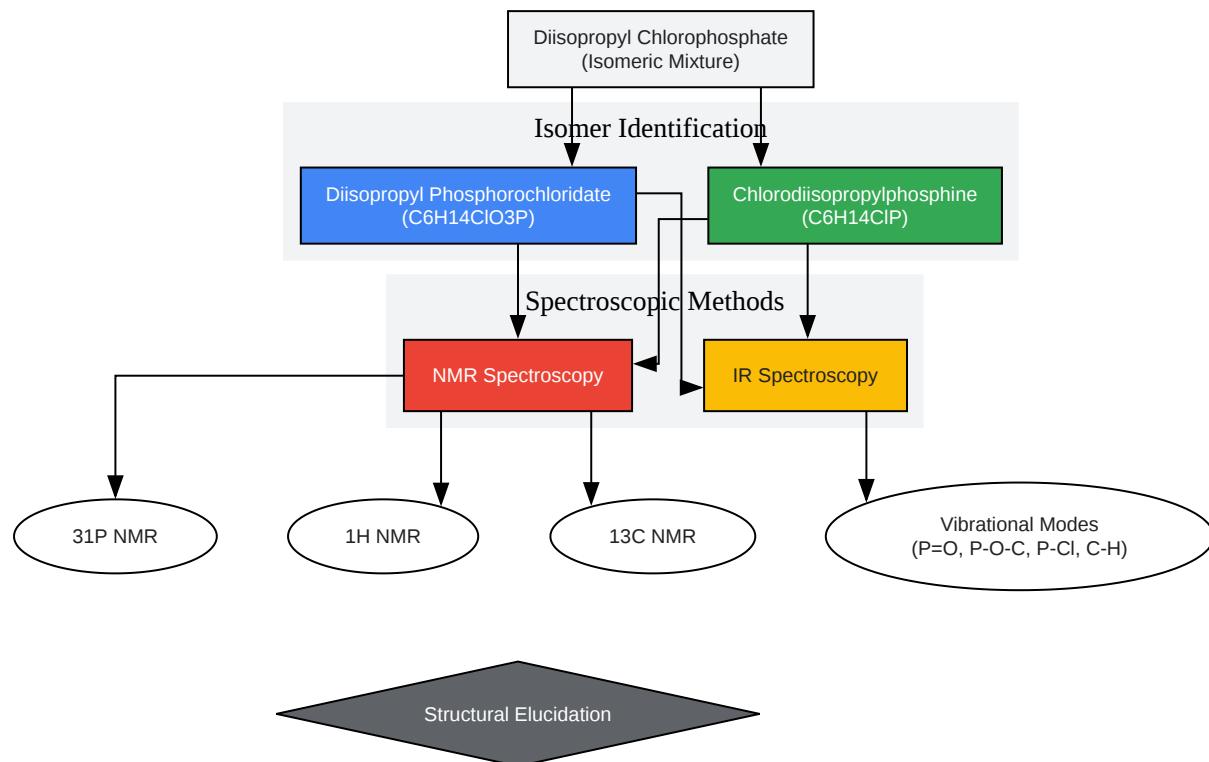
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **Diisopropyl chlorophosphate** isomer sample
- Pipette
- Solvent for cleaning (e.g., dry acetone or isopropanol)

Procedure (using salt plates):

- Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
- Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Peak Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
- Cleaning: Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.

Visualization

The logical flow of spectroscopic analysis for the characterization of **diisopropyl chlorophosphate** isomers is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **diisopropyl chlorophosphate** isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorodiisopropylphosphine | C₆H₁₄CIP | CID 538967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Analysis of Diisopropyl Chlorophosphate Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043684#spectroscopic-data-for-diisopropyl-chlorophosphate-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com